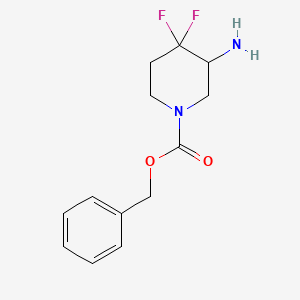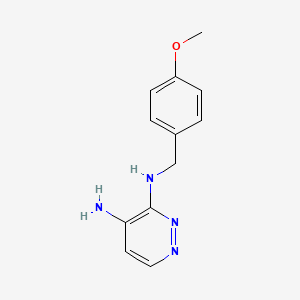
5,5'-Disulfanediylbis(2-chloroaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Disulfanediylbis(2-chloroaniline) is a chemical compound with the molecular formula C12H10Cl2N2S2 and a molecular weight of 317.26 g/mol . This compound is characterized by the presence of two chlorine atoms and two sulfur atoms, which are linked through a disulfide bond. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Disulfanediylbis(2-chloroaniline) typically involves the reaction of 2-chloroaniline with sulfur-containing reagents under controlled conditions. One common method involves the oxidation of 2-chloroaniline in the presence of sulfur to form the disulfide bond . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the disulfide linkage.
Industrial Production Methods
In industrial settings, the production of 5,5’-Disulfanediylbis(2-chloroaniline) is carried out in large-scale reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are meticulously controlled to ensure high yield and purity. The compound is then purified using techniques like recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
5,5’-Disulfanediylbis(2-chloroaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
5,5’-Disulfanediylbis(2-chloroaniline) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying disulfide bond formation and cleavage.
Biology: Investigated for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting disulfide bonds in proteins.
Industry: Utilized in the production of specialty chemicals and materials due to its unique reactivity.
Mechanism of Action
The mechanism of action of 5,5’-Disulfanediylbis(2-chloroaniline) involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that can alter the protein’s structure and function. This property is particularly useful in studying redox biology and developing therapeutic agents that target disulfide bonds in proteins .
Comparison with Similar Compounds
Similar Compounds
2-Chloroaniline: A precursor in the synthesis of 5,5’-Disulfanediylbis(2-chloroaniline).
4,4’-Disulfanediylbis(2-chloroaniline): A similar compound with a different substitution pattern on the aromatic ring.
Bis(2-chloroaniline) disulfide: Another disulfide-linked compound with similar properties.
Uniqueness
5,5’-Disulfanediylbis(2-chloroaniline) is unique due to its specific substitution pattern and the presence of two chlorine atoms, which confer distinct reactivity and properties compared to other disulfide-linked aniline derivatives. Its ability to form and cleave disulfide bonds makes it particularly valuable in research focused on redox biology and protein chemistry .
Properties
IUPAC Name |
5-[(3-amino-4-chlorophenyl)disulfanyl]-2-chloroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2S2/c13-9-3-1-7(5-11(9)15)17-18-8-2-4-10(14)12(16)6-8/h1-6H,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYNNWAPVXBAQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)Cl)N)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855910 |
Source


|
| Record name | 3,3'-Disulfanediylbis(6-chloroaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349338-07-3 |
Source


|
| Record name | 3,3'-Disulfanediylbis(6-chloroaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B597470.png)
![Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate](/img/structure/B597472.png)







![5-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B597483.png)



